SIRT5 Inhibitory Scaffold Membership: Structural Positioning Against the Most Potent Series Analog (Compound 37)
The target compound shares the (E)-2-cyano-3-(5-arylfuran-2-yl)acrylamide core scaffold with compound 37, the most potent SIRT5 inhibitor reported in the Liu et al. series (IC50 = 5.59 ± 0.75 μM) [1]. While the target compound bears a 4-chlorophenyl group on the furan ring and an N-(2-hydroxyethyl) amide side chain—structural features not present in compound 37—the scaffold itself is validated for on-target SIRT5 engagement. Compound 37 demonstrated substantial selectivity for SIRT5 over SIRT2 and SIRT6 and acts via competitive inhibition with the succinyl-lysine substrate rather than the NAD+ cofactor [1]. The 4-chlorophenyl and hydroxyethyl modifications present in CAS 391220-42-1 represent rational structural diversification points within a proven pharmacophore, offering a structurally distinct tool compound for probing SIRT5 SAR [1].
| Evidence Dimension | SIRT5 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; structurally positioned within same scaffold series as validated inhibitors. |
| Comparator Or Baseline | Compound 37: IC50 = 5.59 ± 0.75 μM (most potent analog in series [1]) |
| Quantified Difference | Difference not directly quantified; target compound differs by 4-chlorophenyl (vs. unsubstituted phenyl) and N-(2-hydroxyethyl) (vs. N-phenyl) substituents. |
| Conditions | In vitro fluorescence-based SIRT5 deacylase assay using recombinant human SIRT5 [1]. |
Why This Matters
Procurement of this specific analog enables SAR expansion around a validated SIRT5 inhibitor scaffold, supporting lead optimization programs where subtle substituent changes are known to modulate both potency and selectivity.
- [1] Liu S, et al. Structure-based discovery of new selective small-molecule sirtuin 5 inhibitors. Chem Biol Drug Des. 2018 Jan;91(1):257-268. doi: 10.1111/cbdd.13074. PMID: 28756638. View Source
